1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane
Brand Name: Vulcanchem
CAS No.: 825607-28-1
VCID: VC21493936
InChI: InChI=1S/C17H25N3O3S/c21-17(18-10-6-1-2-7-11-18)19-12-14-20(15-13-19)24(22,23)16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2
SMILES: C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H25N3O3S
Molecular Weight: 351.5g/mol

1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane

CAS No.: 825607-28-1

Cat. No.: VC21493936

Molecular Formula: C17H25N3O3S

Molecular Weight: 351.5g/mol

* For research use only. Not for human or veterinary use.

1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane - 825607-28-1

Specification

CAS No. 825607-28-1
Molecular Formula C17H25N3O3S
Molecular Weight 351.5g/mol
IUPAC Name azepan-1-yl-[4-(benzenesulfonyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H25N3O3S/c21-17(18-10-6-1-2-7-11-18)19-12-14-20(15-13-19)24(22,23)16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2
Standard InChI Key AGUCIRHBJODEKV-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural Identification and Characterization

Basic Identification

1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane is an organic compound with specific structural features that distinguish it in chemical databases. The compound is formally identified by its CAS registry number 825607-28-1, which serves as its unique identifier in chemical repositories and literature . This seven-membered ring-containing compound represents a class of heterocyclic compounds with potential applications in pharmaceutical chemistry.

Molecular Structure and Composition

The molecular formula of 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane is C₁₇H₂₅N₃O₃S with a molecular weight of 351.5 g/mol. Structurally, this compound consists of four key components:

  • An azepane ring (a seven-membered saturated heterocycle containing nitrogen)

  • A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4)

  • A phenylsulfonyl group (consisting of a benzene ring attached to a sulfonyl moiety)

  • A carbonyl linkage that connects the azepane and piperazine segments

The spatial arrangement of these components creates a three-dimensional structure with specific electronic and steric properties that influence its chemical behavior and potential biological interactions.

Chemical Identifiers and Nomenclature

For precise identification in chemical databases and literature, the compound is associated with several standardized identifiers:

  • IUPAC Name: azepan-1-yl-[4-(benzenesulfonyl)piperazin-1-yl]methanone

  • Standard InChI: InChI=1S/C17H25N3O3S/c21-17(18-10-6-1-2-7-11-18)19-12-14-20(15-13-19)24(22,23)16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2

  • Standard InChIKey: AGUCIRHBJODEKV-UHFFFAOYSA-N

  • SMILES Notation: C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

  • PubChem Compound ID: 1259067

Physical and Chemical Properties

Structural Features

The 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane molecule contains several functional groups that contribute to its chemical properties. The presence of the sulfonyl group (SO₂) creates a highly polarized center within the molecule due to the electronegative oxygen atoms. This sulfonyl group connects the phenyl ring to the piperazine heterocycle, creating a distinct chemical environment at this junction.

The carbonyl group linking the piperazine and azepane rings serves as another important functional feature, providing a rigid planar geometry at this connection point and offering hydrogen bond accepting capabilities. The nitrogen atoms within both the piperazine and azepane rings contribute to the compound's basic character and provide potential sites for hydrogen bonding and other molecular interactions.

Reactivity Profile

Based on its structural components, 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane would likely exhibit specific reactivity patterns:

  • The sulfonyl group is generally stable under physiological conditions but may participate in hydrogen bonding interactions

  • The carbonyl linkage could potentially undergo hydrolysis under strongly acidic or basic conditions

  • The nitrogen atoms in the piperazine and azepane rings might act as bases or nucleophiles in chemical reactions

  • The phenyl ring could participate in π-π stacking interactions with aromatic systems

These reactive features collectively determine the compound's stability, solubility, and potential interactions with biological targets.

Structural Analogs and Related Compounds

Compounds with Similar Structural Features

Several compounds share structural similarities with 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane, particularly those containing piperazine rings, sulfonyl linkages, or azepane components. Some notable examples from the search results include:

  • 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane - This compound features a piperazine ring and an azepane ring connected through a sulfonyl group, but with a different arrangement of these components

  • Ethyl 4-{[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]carbonyl}piperazine-1-carboxylate - A more complex analog that incorporates both azepane and piperazine units along with additional functional groups

  • N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide - A compound containing phenylsulfonyl and piperazine groups that has been investigated for activity against hepatitis C virus NS5B polymerase

Comparison of Key Properties

The table below compares 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepaneC₁₇H₂₅N₃O₃S351.5Azepane and piperazine connected via carbonyl; phenylsulfonyl group on piperazine
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepaneC₁₇H₂₅N₃O₂S~335Piperazine linked to phenyl ring which connects to azepane via sulfonyl group
Ethyl 4-{[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]carbonyl}piperazine-1-carboxylateC₂₃H₃₁N₃O₆S477.6Complex structure with benzofuran, azepane, and piperazine units

These structural relationships suggest potential similarities in chemical behavior and biological activity, though specific differences in geometry and electronic distribution would likely result in distinct properties for each compound.

Current Research Status and Future Directions

Future Research Opportunities

Several promising research directions could advance our understanding of 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane:

  • Comprehensive biological screening to identify potential therapeutic targets

  • Structure-activity relationship studies through systematic modification of key functional groups

  • Development of optimized synthetic routes with improved yields and scalability

  • Computational modeling to predict interactions with biological targets

  • Investigation of the compound as a building block for more complex bioactive molecules

Investigations into related compounds with structural similarities suggest that 1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane may have untapped potential in various biological applications, particularly in areas where compounds containing piperazine and sulfonyl groups have shown activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator